molecular formula C7H7FN2O3 B8686350 2-Pyrazinecarboxylic acid, 5-(fluoromethoxy)-, methyl ester CAS No. 1174321-01-7

2-Pyrazinecarboxylic acid, 5-(fluoromethoxy)-, methyl ester

Cat. No.: B8686350
CAS No.: 1174321-01-7
M. Wt: 186.14 g/mol
InChI Key: FOQOQVOVRBUKEG-UHFFFAOYSA-N
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Description

2-Pyrazinecarboxylic acid, 5-(fluoromethoxy)-, methyl ester is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

1174321-01-7

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

methyl 5-(fluoromethoxy)pyrazine-2-carboxylate

InChI

InChI=1S/C7H7FN2O3/c1-12-7(11)5-2-10-6(3-9-5)13-4-8/h2-3H,4H2,1H3

InChI Key

FOQOQVOVRBUKEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=N1)OCF

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Fluoromethyl toluene-4-sulfonate (Journal of Labelled Compounds & Radiopharmaceuticals, 46 (6), 555-566; 2003) (344 mg) and cesium carbonate (824 mg) were added to a solution of methyl 5-hydroxypyrazine-2-carboxylate (130 mg) in N,N-dimethylformamide (2.0 mL). The reaction solution was stirred at 70° C. for five hours and 30 minutes and then cooled to room temperature. Water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was concentrated under reduced pressure. The residue was purified by NH-silica gel column chromatography to obtain the title compound (18.0 mg).
Quantity
344 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
824 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Fluoromethyl toluene-4-sulfonate (Journal of Labelled Compounds & Radiopharmaceuticals, 46 (6), 555-566; 2003) (344 mg) and cesium carbonate (824 mg) were added to a solution of methyl 5-hydroxypyrazine-2-carboxylate (130 mg) in N,N-dimethylformamide (2.0 mL). The reaction solution was stirred at 70° C. for five hours and 30 minutes and then cooled to room temperature. Water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was concentrated under reduced pressure. The residue was purified by NH-silica gel column chromatography to obtain the title compound (18.0 mg).
Name
Fluoromethyl toluene-4-sulfonate
Quantity
344 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
824 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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